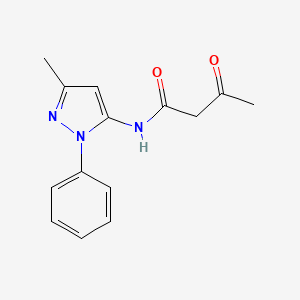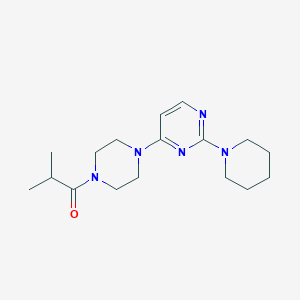![molecular formula C16H21N7O2 B5592350 N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5592350.png)
N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves various strategies including cyclocondensation, nucleophilic substitution, and condensation reactions. For example, pyrano[2,3-d]pyrimidine derivatives, closely related to the target compound, can be synthesized from ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate through reactions with formamide, urea, thiourea, and other reagents, yielding moderate to high yields (El‐Sayed et al., 2021). Similar processes involving ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]-pyrimidin-5-yl)formimidate with alkyl- and arylhydrazines lead to modified thieno[2,3-d]pyrimidines (Tumkevičius).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds, similar to the target molecule, involves complex aromatic systems that can be characterized through various spectroscopic techniques. The crystal structure of related compounds, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, reveals insights into the arrangement of molecular components, which can influence their chemical reactivity and interaction with biological targets (Lu et al., 2017).
Chemical Reactions and Properties
Heterocyclic compounds undergo a variety of chemical reactions, including nucleophilic substitution, cycloadditions, and electrophilic substitutions, leading to a wide range of products with diverse functionalities. The reactivity pattern of these molecules is influenced by their molecular structure, particularly the presence and position of heteroatoms, which can act as sites for chemical reactions (Kuznetsov et al., 2007).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as solubility, melting points, and boiling points, are crucial for their practical applications. These properties are determined by the molecular structure, particularly the nature and arrangement of heteroatoms and substituents, which affect intermolecular interactions (El-Abadelah et al., 2002).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the behavior of heterocyclic compounds in different chemical environments. These properties are influenced by the electronic structure of the molecules, which can be altered by the presence of electron-donating or electron-withdrawing groups (Hildick & Shaw, 1971).
Scientific Research Applications
Ethylene Biosynthesis Inhibition in Plants
Pyrazinamide and derivatives, which share structural similarities with N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide, have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. These compounds suppress the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), the enzyme catalyzing the final step in ethylene formation, potentially serving as regulators of plant metabolism and ethylene biosynthesis (Sun et al., 2017).
Synthesis of Pyrazolo and Pyrimidinone Derivatives
Research into the synthesis of 2-substituted 2, 6-dihydro-3-hydroxy-7H-pyrazolo[4, 3-d] pyrimidin-7-ones has provided insights into the chemical versatility of pyrazinecarboxamide derivatives. These compounds were synthesized through a sequence involving the reduction and condensation of specific intermediates, highlighting the potential for diverse chemical modifications and applications (Ochi & Miyasaka, 1983).
Antiviral and Antitumor Activities
Derivatives of pyrazinecarboxamide, including those structurally related to N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide, have shown potent SARS-CoV 3C-like protease inhibitory activity and significant antiviral activities against influenza A neuraminidase virus (H3N2). This suggests a potential therapeutic application in treating viral infections (El-All et al., 2016).
Furthermore, novel synthesis methods have led to the creation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives exhibiting in vitro cytotoxic activity against cancer cells, demonstrating the compound's relevance in cancer research (Hassan et al., 2014).
Antimicrobial and Anti-inflammatory Applications
Compounds synthesized from or related to N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide have been evaluated for antimicrobial activity, with some derivatives showing pronounced antimicrobial effects. This indicates their potential as antimicrobial agents, contributing to the field of infectious diseases (Bhuiyan et al., 2006).
Additionally, the anti-inflammatory activity of certain analogs has been assessed, with findings suggesting potential applications in developing new anti-inflammatory drugs (Rajasekaran et al., 1999).
properties
IUPAC Name |
N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2/c1-12-21-14(10-15(22-12)23-6-8-25-9-7-23)19-4-5-20-16(24)13-11-17-2-3-18-13/h2-3,10-11H,4-9H2,1H3,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYIESKLIZVMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)

![2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5592281.png)
![2-benzyl-8-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592289.png)
![4-methoxy-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5592296.png)
![[(4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-2-nitrophenyl)thio]acetic acid](/img/structure/B5592297.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5592303.png)
![2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5592312.png)
![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592327.png)
![6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5592333.png)
![methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5592334.png)

![4-methyl-2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5592354.png)